7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

7-Methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a synthetic, low-molecular-weight (381.48 g/mol) heterocyclic compound belonging to the indoloquinoxaline family. Its core structure integrates an indole and a quinoxaline moiety, a framework investigated for its DNA intercalation potential and activity against targets like SHP1 phosphatase.

Molecular Formula C25H23N3O
Molecular Weight 381.5 g/mol
Cat. No. B12125283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
Molecular FormulaC25H23N3O
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=CC=C5C
InChIInChI=1S/C25H23N3O/c1-17-9-3-6-14-22(17)29-16-8-15-28-24-18(2)10-7-11-19(24)23-25(28)27-21-13-5-4-12-20(21)26-23/h3-7,9-14H,8,15-16H2,1-2H3
InChIKeyPRRXHBVWWISWDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline: A Structurally Differentiated Indoloquinoxaline Scaffold


7-Methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline is a synthetic, low-molecular-weight (381.48 g/mol) heterocyclic compound belonging to the indoloquinoxaline family . Its core structure integrates an indole and a quinoxaline moiety, a framework investigated for its DNA intercalation potential and activity against targets like SHP1 phosphatase . The compound's defining structural characteristic is the concurrent substitution at the 6-position with a 2-methylphenoxypropyl chain and at the 7-position with a methyl group. This specific arrangement distinguishes it from other indoloquinoxaline analogs and serves as the primary basis for its potential differential biological behavior . The compound is cataloged as a screening compound (e.g., ChemDiv ID: Y910-0188), indicating its role in early-stage drug discovery rather than as a clinically validated entity . Its physicochemical properties, including a high predicted logP of 6.48, suggest significant lipophilicity, which is a key consideration for procurement and assay design .

Why 7-Methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline Cannot Be Considered a Generic Indoloquinoxaline Substitute


Treating 7-methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline as a simple, interchangeable 'indoloquinoxaline' represents a significant scientific and procurement risk. The compound's distinct substitution pattern—a 2-methylphenoxypropyl group at N-6 and a methyl group at C-7—creates a unique chemical space that differentiates it from unsubstituted or differentially substituted analogs . In this class, minor structural modifications can have profound effects on biological activity. For example, in a related series of 6H-indolo[2,3-b]quinoxaline SHP1 inhibitors, a specific N-6 substitution was critical for inducing bifunctional activity (inhibition and fluorescence) . The high predicted logP (6.48) and low predicted aqueous solubility (logSw: -7.18) of this compound further illustrate that its physicochemical profile is tightly coupled to its specific structure . A generic substitution would almost certainly introduce different solubility, permeability, and target engagement characteristics, rendering any existing assay or in vivo data irrelevant and potentially leading to project delays or data misinterpretation.

Quantitative Differentiation of 7-Methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline


Structural Differentiation: 7-Methyl Substituent Versus the Des-Methyl Analog

The defining feature of the target compound is the presence of a methyl group at the 7-position of the indoloquinoxaline core. This is compared against its closest cataloged analog, 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (MW: 367.45 g/mol), which lacks this substituent . While direct comparative bioactivity data are absent in the public domain, the structural difference is a key SAR parameter. A 7-methyl substituent is known to influence the electron density of the aromatic system and can create a steric clash that alters DNA intercalation geometry or protein binding . This structural distinction directly impacts procurement: selecting the analog would mean acquiring a molecule with a fundamentally different core electronics and shape, invalidating any project aiming to explore the SAR around the 7-methylated scaffold.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Lipophilicity-Driven Differentiation: High logP of 6.48 Versus Unsubstituted Core

The target compound has a calculated logP of 6.48, indicating high lipophilicity . This is a direct consequence of the 6-(2-methylphenoxypropyl) substitution. When compared to the unsubstituted 7-methyl-6H-indolo[2,3-b]quinoxaline core, which would have a significantly lower logP (estimated near 3.0-4.0), the target compound's logP represents an increase of approximately 2.5-3.5 log units . This magnitude of difference has dramatic implications for solubility, permeability, and metabolic stability. The high logP suggests potential for better membrane permeation but also increased risk of poor aqueous solubility (predicted logSw: -7.18) and higher metabolic clearance. The procurement of any less lipophilic analog would not serve as a suitable surrogate for assays designed to probe the effect of high lipophilicity on target binding or cellular activity.

Physicochemical Profiling ADME Lead Optimization

Spectral Fingerprint: Unique Analytical Identity Confirmed by NMR

The compound possesses a unique and verifiable analytical identity. SpectraBase entry JfGmdimzN17 provides the compound's NMR spectra, which serves as a definitive fingerprint for structural confirmation . This is crucial for distinguishing it from closely related positional isomers, such as 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline or 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline . Without this specific spectral reference, a researcher relying on generic MS or even HNMR might misidentify the compound, especially given that many analogs share the same molecular formula and mass. The availability of this reference standard directly supports quality control (QC) and identity verification upon procurement, ensuring the correct molecule is used in subsequent experiments.

Analytical Chemistry Quality Control (QC) Structural Confirmation

Optimal Application Scenarios for Procuring 7-Methyl-6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline


Early-Stage Drug Discovery: SHP1 Phosphatase Inhibitor Screening and SAR Exploration

This compound is ideally suited as a distinct member of a focused screening library targeting Src homology 2 domain-containing phosphatase 1 (SHP1). Recent literature has validated the 6H-indolo[2,3-b]quinoxaline scaffold as a promising core for developing bifunctional SHP1 inhibitors with fluorescence properties . The compound's unique 7-methyl and 6-(2-methylphenoxypropyl) substitution pattern makes it a novel chemotype within this class. Procuring this specific compound allows medicinal chemists to explore the SAR around these substituents, an investigation that would be impossible with a different analog. Its high lipophilicity (logP 6.48) also makes it a useful tool for studying the relationship between scaffold hydrophobicity and target binding affinity.

DNA-Interaction Probe: Investigating the Impact of N-6 Substitution on Intercalation

The indoloquinoxaline core is a known DNA intercalator, and its activity is highly sensitive to the nature and position of substituents . This compound can serve as a molecular probe to investigate how a bulky, lipophilic N-6 side chain at the 2-position of the phenoxy ring affects DNA binding affinity and geometry. Its distinct substitution pattern, confirmed by a unique NMR fingerprint , allows researchers to directly correlate its specific topological and electronic properties with any observed DNA binding modulation, unlike using a generic analog. This makes it a valuable tool for biophysical studies aiming to delineate the structural requirements for DNA-targeted therapeutics.

Analytical Method Development: Benchmark for Chromatographic Separation of Lipophilic Isomers

The compound's high and specific lipophilicity (logP 6.48) and unique NMR spectrum make it an excellent benchmark for developing and validating analytical methods, particularly reverse-phase HPLC methods aimed at separating closely related, highly lipophilic positional isomers . In an industrial QC setting, a method's ability to baseline-resolve this compound from its 3-methylphenoxy and 4-methylphenoxy isomers, which share the same molecular formula and mass, serves as a rigorous test of column selectivity and mobile phase optimization. The availability of its reference NMR spectrum further supports method validation by providing a direct standard for peak identity confirmation.

In Silico Modeling: A Defined Physicochemical Standard for LogP and Solubility Predictions

Given its availability from a reputable vendor (ChemDiv), this compound serves as a valuable 'real-world' standard for testing and calibrating in silico ADME prediction models. Its high calculated logP (6.48) and low predicted aqueous solubility (logSw: -7.18) provide a challenging test case for algorithms predicting the properties of lipophilic, polyaromatic drug-like molecules . Researchers can procure the compound, experimentally measure its logP and kinetic solubility, and then use this data to benchmark the accuracy of various software packages, thereby improving the predictiveness of their computational workflows for similar compound classes.

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